Cas no 926191-83-5 (2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid)
2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Thiazoleacetic acid, 2-[(3-pyridinylcarbonyl)amino]-
- 2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid
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- MDL: MFCD09043722
- Inchi: 1S/C11H9N3O3S/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17)
- InChI Key: XZRGSUFEWYMHNT-UHFFFAOYSA-N
- SMILES: S1C=C(CC(O)=O)N=C1NC(C1=CC=CN=C1)=O
2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-238267-0.05g |
2-[2-(pyridine-3-amido)-1,3-thiazol-4-yl]acetic acid |
926191-83-5 | 95% | 0.05g |
$528.0 | 2024-06-19 | |
| Enamine | EN300-238267-0.1g |
2-[2-(pyridine-3-amido)-1,3-thiazol-4-yl]acetic acid |
926191-83-5 | 95% | 0.1g |
$553.0 | 2024-06-19 | |
| Enamine | EN300-238267-0.25g |
2-[2-(pyridine-3-amido)-1,3-thiazol-4-yl]acetic acid |
926191-83-5 | 95% | 0.25g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-238267-0.5g |
2-[2-(pyridine-3-amido)-1,3-thiazol-4-yl]acetic acid |
926191-83-5 | 95% | 0.5g |
$603.0 | 2024-06-19 | |
| Enamine | EN300-238267-1.0g |
2-[2-(pyridine-3-amido)-1,3-thiazol-4-yl]acetic acid |
926191-83-5 | 95% | 1.0g |
$628.0 | 2024-06-19 | |
| Enamine | EN300-238267-2.5g |
2-[2-(pyridine-3-amido)-1,3-thiazol-4-yl]acetic acid |
926191-83-5 | 95% | 2.5g |
$1230.0 | 2024-06-19 | |
| Enamine | EN300-238267-5.0g |
2-[2-(pyridine-3-amido)-1,3-thiazol-4-yl]acetic acid |
926191-83-5 | 95% | 5.0g |
$1821.0 | 2024-06-19 | |
| Enamine | EN300-238267-10.0g |
2-[2-(pyridine-3-amido)-1,3-thiazol-4-yl]acetic acid |
926191-83-5 | 95% | 10.0g |
$2701.0 | 2024-06-19 | |
| Ambeed | A1076631-1g |
(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl)acetic acid |
926191-83-5 | 95% | 1g |
$369.0 | 2025-04-15 | |
| Ambeed | A1076631-5g |
(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl)acetic acid |
926191-83-5 | 95% | 5g |
$1073.0 | 2025-04-15 |
2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid Suppliers
2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid
Introduction to 2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid (CAS No. 926191-83-5)
2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid, identified by its CAS number 926191-83-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of heterocyclic derivatives, featuring a thiazole core conjugated with a pyridine amide moiety, which endows it with unique chemical and biological properties. The structural arrangement of this molecule makes it a promising candidate for further exploration in drug discovery and therapeutic applications.
The thiazole ring is a pivotal structural unit in medicinal chemistry, known for its broad spectrum of biological activities. It is commonly found in numerous pharmacologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. The presence of the thiazole moiety in 2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid contributes to its potential role as a bioactive scaffold. Additionally, the pyridine amide group enhances the compound's solubility and interaction with biological targets, making it an attractive molecule for further investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The combination of the thiazole and pyridine amide functionalities in 2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid positions it as a versatile building block for designing innovative drug candidates. Studies have demonstrated that derivatives of this compound exhibit promising activities against various diseases, including cancer, inflammation, and infectious disorders.
The chemical synthesis of 2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the thiazole ring through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the pyridine amide group, which is critical for achieving the desired biological properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to optimize the synthetic pathway and improve the overall efficiency of production.
The biological activity of 2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid has been extensively studied in various preclinical models. Research has shown that this compound exhibits inhibitory effects on several key enzymes and signaling pathways involved in disease progression. For instance, studies have highlighted its potential role in modulating inflammatory responses by inhibiting the activity of cyclooxygenase (COX) enzymes and other pro-inflammatory mediators. Additionally, preclinical trials have suggested that derivatives of this compound may have therapeutic benefits in treating certain types of cancer by targeting specific molecular pathways that drive tumor growth.
The pharmacokinetic properties of 2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid are also of great interest. Initial studies have indicated that this compound exhibits good oral bioavailability and favorable distribution patterns within vivo systems. These findings suggest that it may be suitable for development as an oral therapeutic agent. However, further research is needed to fully understand its metabolic fate and potential interactions with other drugs.
In conclusion, 2-2-(pyridine-3-amido)-1,3-thiazol-4-ylacetic acid
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